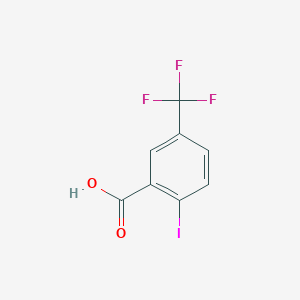

2-Iodo-5-(trifluoromethyl)benzoic acid

説明

特性

IUPAC Name |

2-iodo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBYTEOMUOSDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593979 | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-04-1 | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Iodo-5-(trifluoromethyl)benzoic Acid: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern medicinal chemistry. The presence of both an iodo and a trifluoromethyl group on the benzoic acid scaffold makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The trifluoromethyl moiety is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for 2-Iodo-5-(trifluoromethyl)benzoic acid. Furthermore, it delves into a practical application of this compound as a precursor in the synthesis of a novel class of potent tyrosinase inhibitors, highlighting the experimental procedures and quantitative biological data that underscore its significance in drug discovery.

Chemical Structure and Properties

2-Iodo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₈H₄F₃IO₂.[1] Its chemical structure consists of a benzoic acid core substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 5-position.

Table 1: Physicochemical Properties of 2-Iodo-5-(trifluoromethyl)benzoic acid

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 702641-04-1 | |

| Purity | Typically ≥97% | |

| InChI | 1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | [1] |

| InChIKey | NRBYTEOMUOSDNU-UHFFFAOYSA-N | [1] |

Synthesis of 2-Iodo-5-(trifluoromethyl)benzoic Acid

While various synthetic routes exist, a common and effective method involves the diazotization of 2-amino-5-(trifluoromethyl)benzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis via Diazotization and Iodination

Materials:

-

2-amino-5-(trifluoromethyl)benzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Suspend 2-amino-5-(trifluoromethyl)benzoic acid in a solution of concentrated hydrochloric acid and water at 0°C with stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature at 0-5°C. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water. Slowly add the previously prepared diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.

-

Cool the mixture and add a saturated solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-Iodo-5-(trifluoromethyl)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Application in the Synthesis of Bioactive Molecules: Potent Tyrosinase Inhibitors

2-Iodo-5-(trifluoromethyl)benzoic acid serves as a crucial starting material for the synthesis of various bioactive molecules. A notable example is its use in the preparation of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, a class of compounds that have demonstrated potent anti-tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.

The synthetic route involves the conversion of 2-Iodo-5-(trifluoromethyl)benzoic acid to 2-amino-4-(trifluoromethyl)benzenethiol, which is then condensed with various substituted benzaldehydes to yield the final benzothiazole derivatives.

References

In-Depth Technical Guide: 2-Iodo-5-(trifluoromethyl)benzoic acid

CAS Number: 702641-04-1

This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 702641-04-1 | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [2] |

| Molecular Weight | 316.02 g/mol | [3] |

| Melting Point | 171-172 °C | |

| Boiling Point (Predicted) | 325.9 ± 40.0 °C | N/A |

| Water Solubility (Predicted) | 0.498 g/L | N/A |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Iodo-5-(trifluoromethyl)benzoic acid is not widely available. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, iodo, and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield position, while the carbon attached to the trifluoromethyl group will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-F stretching vibrations, and C-I stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (316.02 g/mol ).

Synthesis

Proposed Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for similar transformations.

Materials:

-

2-amino-5-(trifluoromethyl)benzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Diethyl Ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 2-amino-5-(trifluoromethyl)benzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination:

-

In a separate flask, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If the product is in solution, perform a solvent extraction with a suitable organic solvent like diethyl ether.

-

Wash the collected solid or the organic extract with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 2-Iodo-5-(trifluoromethyl)benzoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Caption: Proposed synthesis workflow for 2-Iodo-5-(trifluoromethyl)benzoic acid.

Applications in Drug Development and Research

2-Iodo-5-(trifluoromethyl)benzoic acid is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both an iodo group and a trifluoromethyl group on the benzoic acid scaffold provides multiple avenues for chemical modification.

The trifluoromethyl group (-CF₃) is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of a drug molecule. These include:

-

Increased Lipophilicity: This can improve the ability of a drug to cross cell membranes and the blood-brain barrier.

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can prolong the drug's half-life in the body.

-

Improved Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

The iodo group (-I) serves as a versatile handle for various chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

While specific biological activities or signaling pathways directly involving 2-Iodo-5-(trifluoromethyl)benzoic acid are not well-documented in publicly available literature, its role as an intermediate suggests its use in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

Caption: Functional contributions to drug development.

Safety Information

2-Iodo-5-(trifluoromethyl)benzoic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Iodo-5-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its unique combination of a reactive iodo group and a property-enhancing trifluoromethyl group makes it a versatile building block for medicinal chemists. While detailed biological data for the compound itself is limited, its structural features underscore its importance in the development of new therapeutics. Further research into the applications of this compound is warranted.

References

An In-depth Technical Guide on the Solubility of 2-Iodo-5-(trifluoromethyl)benzoic acid and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Data Presentation: Comparative Solubility of Structurally Related Compounds

The solubility of a compound is a critical physicochemical property influencing its behavior in various chemical and biological systems. In the absence of specific data for 2-Iodo-5-(trifluoromethyl)benzoic acid, the following tables summarize the solubility of 2-iodobenzoic acid and trifluoromethylbenzoic acid isomers in different solvents. These compounds share key structural features with the target molecule—the iodo-substituted benzoic acid scaffold and the trifluoromethyl-substituted aromatic ring, respectively.

Table 1: Solubility of 2-Iodobenzoic Acid and Its Derivatives

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Iodobenzoic Acid | Water | Sparingly soluble[1] | Not Specified |

| Ethanol | Soluble[1][2] | Not Specified | |

| Acetone | Readily dissolves[1][2] | Not Specified | |

| Ether | Soluble[1] | Not Specified | |

| Methanol | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Not Specified | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[1] | Not Specified | |

| Methyl 2-Iodoxybenzoate | Dichloromethane | Low (0.003 M)[3] | Not Specified |

| tert-Butyl 2-Iodoxybenzoate | Dichloromethane | 5.17 g / 100 g of solvent (up to 0.2 M)[3] | Not Specified |

| (-)-Menthyl 2-Iodoxybenzoate | Dichloromethane | 54.11 g / 100 g of solvent (up to 1.71 M)[3] | Not Specified |

Table 2: Solubility of Trifluoromethylbenzoic Acid Isomers

| Compound | Solvent | Solubility |

| 2-(Trifluoromethyl)benzoic acid | Water | Poorly soluble[4] |

| Organic Solvents (e.g., ethyl acetate, DMSO) | More soluble[4] | |

| 4-(Trifluoromethyl)benzoic acid | Water | Soluble[5] |

| Polar Organic Solvents (e.g., ethanol, acetone) | Generally more soluble[6] | |

| DMSO | ≥ 200 mg/mL[7] |

Experimental Protocols

A standard method for determining the solubility of a solid compound is the gravimetric method. This approach involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Protocol: Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Ensure there is undissolved solid material present to confirm saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully filter the supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove all undissolved particles. It is crucial to avoid any loss of solvent by evaporation during this step.

-

-

Quantification of Dissolved Solute:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried residue is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus its initial pre-weighed mass.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Mandatory Visualization

The following diagrams illustrate a general synthetic workflow for substituted benzoic acids and the experimental workflow for solubility determination.

Caption: General workflow for the synthesis of a substituted benzoic acid via oxidation.

Caption: Logical workflow for determining solubility using the gravimetric method.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Melting Point of 2-Iodo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Physical Constant

In the landscape of pharmaceutical research and organic synthesis, the physical properties of a compound are not merely data points; they are foundational pillars upon which process development, quality control, and regulatory compliance are built. The melting point of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Iodo-5-(trifluoromethyl)benzoic acid, is a critical parameter that offers profound insights into its purity, crystalline structure, and stability. This guide provides a detailed exploration of the melting point of 2-Iodo-5-(trifluoromethyl)benzoic acid, moving beyond the numerical value to elucidate the underlying principles and practical methodologies for its accurate determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage this fundamental property with confidence and precision.

Compound Profile: 2-Iodo-5-(trifluoromethyl)benzoic Acid

2-Iodo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a trifluoromethyl group on the benzoic acid scaffold, makes it a valuable building block in medicinal chemistry and materials science. These functional groups provide handles for a variety of chemical transformations, making it an important intermediate in the synthesis of more complex molecules.

| Property | Value | Source(s) |

| Chemical Name | 2-Iodo-5-(trifluoromethyl)benzoic acid | [1] |

| CAS Number | 702641-04-1 | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 g/mol | |

| Physical Form | Solid | |

| Reported Melting Point | 171-172 °C | [1] |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a strong indicator of purity; impurities tend to depress and broaden the melting range. Therefore, the accurate determination of the melting point of 2-Iodo-5-(trifluoromethyl)benzoic acid serves several critical functions in a research and development setting:

-

Purity Assessment: A sharp melting range that is consistent with the literature value suggests a high degree of purity. A broad melting range, on the other hand, indicates the presence of impurities, which could be residual solvents, starting materials, or byproducts from the synthesis.

-

Identification and Characterization: The melting point is a characteristic physical property that can be used to identify a compound. By comparing the experimentally determined melting point with the known value, a researcher can confirm the identity of the synthesized or procured material.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. In drug development, identifying and controlling the polymorphic form is crucial as it can impact solubility, bioavailability, and stability.

-

Process Control: In a manufacturing setting, melting point determination can be used as a quick and reliable quality control check to ensure consistency between batches.

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines a robust method for the determination of the melting point of 2-Iodo-5-(trifluoromethyl)benzoic acid using a modern digital melting point apparatus. This method is designed to ensure accuracy, reproducibility, and compliance with standard laboratory practices.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart SMP10, or equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding large crystals)

-

2-Iodo-5-(trifluoromethyl)benzoic acid sample

-

Certified melting point standards (for calibration, e.g., benzoic acid, caffeine)

Workflow for Accurate Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Step-by-Step Methodology

-

Instrument Calibration: Prior to sample analysis, it is imperative to verify the calibration of the melting point apparatus. This is achieved by determining the melting points of at least two certified standards that bracket the expected melting point of the sample. If the observed values deviate from the certified values, a calibration curve should be generated and applied to all subsequent measurements.

-

Sample Preparation: The sample of 2-Iodo-5-(trifluoromethyl)benzoic acid must be a fine, dry powder. If the sample consists of large crystals, it should be gently ground using a mortar and pestle. The sample must be thoroughly dried to remove any residual solvent, which can depress the melting point.

-

Capillary Tube Loading:

-

Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.

-

The final packed sample height should be between 2-3 mm. A densely packed, uniform column is essential for accurate heat transfer and observation.

-

-

Melting Point Determination:

-

Initial Rapid Heating: If the approximate melting point is known (171-172 °C), set the apparatus to rapidly heat to approximately 150 °C. If the melting point is unknown, a preliminary determination should be performed with a rapid heating rate (e.g., 10-20 °C/minute) to establish an approximate range.

-

Slow Heating Rate: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.

-

Observation and Recording:

-

T_initial: Record the temperature at which the first droplet of liquid is observed.

-

T_final: Record the temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point should be reported as a range from T_initial to T_final (e.g., 170.5 - 171.8 °C).

-

-

Repeat Measurements: For robust data, the melting point determination should be performed in triplicate using a fresh capillary tube for each measurement. The results should be consistent and reproducible. Never remelt a sample, as decomposition or changes in crystal structure can occur upon cooling and reheating.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-Iodo-5-(trifluoromethyl)benzoic acid was not retrieved in the search, general GHS hazard statements for this compound and similar structures indicate that it should be handled with care.

-

Hazard Statements (General for this class of compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

All handling of 2-Iodo-5-(trifluoromethyl)benzoic acid should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

Conclusion: A Foundational Parameter for Scientific Rigor

References

Spectroscopic Data for 2-Iodo-5-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-5-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents a set of predicted and representative spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar molecules.

Chemical Structure and Properties

IUPAC Name: 2-Iodo-5-(trifluoromethyl)benzoic acid Molecular Formula: C₈H₄F₃IO₂ Molecular Weight: 316.02 g/mol CAS Number: 702641-04-1

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Iodo-5-(trifluoromethyl)benzoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.35 | d | ~2.0 | 1H | H-6 |

| ~7.90 | dd | ~8.5, 2.0 | 1H | H-4 |

| ~7.60 | d | ~8.5 | 1H | H-3 |

| ~11.5 (broad s) | s | - | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~142.0 | C-I |

| ~135.0 (q, J ≈ 33 Hz) | C-CF₃ |

| ~133.0 | C-H (Aromatic) |

| ~130.0 | C-H (Aromatic) |

| ~128.0 (q, J ≈ 4 Hz) | C-H (Aromatic) |

| ~123.0 (q, J ≈ 272 Hz) | CF₃ |

| ~92.0 | C-COOH |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1570, 1470 | Medium | C=C stretch (Aromatic) |

| ~1320 | Strong | C-F stretch |

| ~1280 | Strong | C-O stretch |

| ~1170, 1130 | Strong | C-F stretch |

| ~830 | Medium | C-H out-of-plane bend |

| ~750 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 316 | 100 | [M]⁺ |

| 299 | 40 | [M - OH]⁺ |

| 271 | 25 | [M - COOH]⁺ |

| 189 | 60 | [M - I]⁺ |

| 145 | 30 | [C₇H₄F₃]⁺ |

| 127 | 15 | [I]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Iodo-5-(trifluoromethyl)benzoic acid in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of 2-Iodo-5-(trifluoromethyl)benzoic acid with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-Iodo-5-(trifluoromethyl)benzoic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for 2-Iodo-5-(trifluoromethyl)benzoic acid. Researchers are encouraged to perform their own experimental analyses to obtain and validate the data for their specific samples and applications.

An In-Depth Technical Guide to the NMR Analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid

Introduction

2-Iodo-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of novel pharmaceuticals and advanced materials. Its utility stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile iodine substituent on the benzoic acid scaffold.[1] A precise and unambiguous structural characterization of this molecule is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei.

This comprehensive guide provides a detailed protocol and theoretical framework for the complete NMR analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire, interpret, and validate the structure of this important chemical entity using one- and two-dimensional NMR techniques.

Core Principles of NMR Analysis for 2-Iodo-5-(trifluoromethyl)benzoic acid

The structural elucidation of 2-Iodo-5-(trifluoromethyl)benzoic acid relies on the analysis of three key atomic nuclei: ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). Each nucleus provides a unique piece of the structural puzzle.

-

¹H NMR (Proton NMR): This is often the starting point of NMR analysis. It provides information on the number of different types of protons, their chemical environment, and how they are related to neighboring protons through spin-spin coupling. For 2-Iodo-5-(trifluoromethyl)benzoic acid, ¹H NMR will primarily characterize the protons on the aromatic ring.

-

¹³C NMR (Carbon-13 NMR): While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire its spectrum. ¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

-

¹⁹F NMR (Fluorine-19 NMR): With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments.[2] The ¹⁹F NMR spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid is expected to be simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is highly sensitive to the local electronic environment, making it a valuable probe.[3][4]

-

2D NMR (Two-Dimensional NMR): Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning the signals observed in the 1D spectra.[5] These experiments reveal correlations between nuclei, either through chemical bonds or through space, allowing for a complete and confident structural assignment.[6]

Molecular Structure and Expected NMR Environment

A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra.

Caption: Structure of 2-Iodo-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Sample Preparation

-

Material: Use 5-25 mg of 2-Iodo-5-(trifluoromethyl)benzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8] For small molecules (MW < 500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR.[9]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[10] The choice of solvent can slightly alter the chemical shifts. For this compound, DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and allow for the observation of the acidic proton.

-

Sample Dissolution: Dissolve the compound in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.[8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm (0.6-0.7 mL).[9]

-

Labeling: Clearly label the NMR tube with the sample information.[11]

NMR Instrument Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K | 298 K |

| Pulse Angle | 30-45° | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2 s | 1-5 s |

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -40 to -80 ppm (approx.) |

| Referencing | TMS (0 ppm) or residual solvent peak | TMS (0 ppm) or residual solvent peak | External CFCl₃ (0 ppm) or internal standard |

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid is expected to show three distinct signals corresponding to the three protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may exchange with residual water in the solvent.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.0-8.2 | Doublet (d) | J(H3-H4) ≈ 8-9 Hz |

| H-4 | ~7.8-8.0 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 Hz |

| H-6 | ~8.2-8.4 | Doublet (d) | J(H6-H4) ≈ 2-3 Hz |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration. The presence of both a highly electron-withdrawing trifluoromethyl group and an iodine atom can lead to complex electronic effects that may cause deviations from standard prediction models.[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (ppm) | Expected Multiplicity (in ¹⁹F coupled spectrum) |

| C-1 | ~130-135 | Singlet |

| C-2 | ~135-140 | Singlet |

| C-3 | ~125-130 | Singlet |

| C-4 | ~130-135 | Singlet |

| C-5 | ~125-130 (quartet due to C-F coupling) | Quartet |

| C-6 | ~130-135 | Singlet |

| -COOH | ~165-170 | Singlet |

| -CF₃ | ~120-125 (quartet due to C-F coupling) | Quartet |

Note: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group (C-5) will also likely show a quartet due to two-bond C-F coupling.[13][14][15]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, containing a single signal.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | ~ -60 to -65 | Singlet |

Note: The chemical shift is relative to CFCl₃ at 0 ppm. The trifluoromethyl group is a singlet because the three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to couple with.[16][17]

Advanced Structural Verification with 2D NMR

To confirm the assignments from the 1D spectra, a suite of 2D NMR experiments should be performed.

COSY (Correlation Spectroscopy)

This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[5]

Caption: Expected COSY correlations for the aromatic protons.

-

A strong cross-peak is expected between H-3 and H-4 , indicating their ortho relationship (a three-bond coupling, ³J).

-

A weaker cross-peak may be observed between H-4 and H-6 , corresponding to a meta relationship (a four-bond coupling, ⁴J).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[18]

Caption: Expected one-bond ¹H-¹³C correlations in the HSQC spectrum.

This experiment is invaluable for assigning the protonated aromatic carbons. Each proton signal (H-3, H-4, H-6) will show a cross-peak to its corresponding carbon signal (C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J).[19] This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.

Caption: Key expected long-range ¹H-¹³C correlations in the HMBC spectrum.

-

H-6 will show a correlation to the carboxylic acid carbon (C-COOH ), confirming its position adjacent to the carboxyl group.

-

Correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-5 ) will allow for their unambiguous assignment.

-

Correlations to the carbon bearing the trifluoromethyl group (C-5 ) will further solidify the assignment.

Conclusion

The comprehensive NMR analysis of 2-Iodo-5-(trifluoromethyl)benzoic acid, employing a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques, provides an irrefutable structural confirmation. The methodologies and expected spectral data outlined in this guide serve as a robust framework for researchers in pharmaceutical and materials science. By following these self-validating protocols, scientists can ensure the identity and purity of their materials, which is a critical step in any research and development pipeline. The interplay of these NMR experiments not only confirms the primary structure but also provides a detailed picture of the electronic landscape of this versatile molecule.

References

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 12. researchwith.stevens.edu [researchwith.stevens.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR [m.chemicalbook.com]

- 15. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. rsc.org [rsc.org]

- 18. epfl.ch [epfl.ch]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Iodo-5-(trifluoromethyl)benzoic acid. Due to the limited availability of a published experimental spectrum for this specific compound, this guide focuses on a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for molecular characterization.

Predicted FT-IR Spectral Data

The structure of 2-Iodo-5-(trifluoromethyl)benzoic acid incorporates a carboxylic acid, a trifluoromethyl group, a carbon-iodine bond, and a substituted aromatic ring. The expected vibrational frequencies for these groups are summarized in the table below. These predictions are based on established data for similar aromatic and substituted compounds.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | This broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers and may overlap with C-H stretching bands.[1][2][3][4][5][6] |

| 3100 - 3000 | Aromatic Ring: C-H Stretch | Weak to Medium | Characteristic of C-H bonds on the benzene ring.[7][8][9] |

| 1710 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | The carbonyl stretch for aromatic carboxylic acids is typically in this range due to conjugation.[1][3][10][11] |

| 1600 - 1450 | Aromatic Ring: C=C Stretch | Medium to Weak | A series of bands indicating the carbon-carbon stretching vibrations within the aromatic ring.[7][8][9] |

| 1350 - 1150 | Trifluoromethyl Group: C-F Stretch | Strong | The trifluoromethyl group typically exhibits strong, characteristic absorption bands in this region. |

| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | Coupled with the O-H in-plane bend, this is a characteristic band for carboxylic acids.[1][3] |

| 960 - 900 | Carboxylic Acid: O-H Bend (Out-of-Plane) | Medium, Broad | This broad absorption is another characteristic feature of dimeric carboxylic acids.[1][2][3] |

| < 600 | Carbon-Iodine Bond: C-I Stretch | Medium to Strong | The C-I stretching vibration is expected in the far-infrared region of the spectrum.[12] |

Experimental Protocols

The following are detailed methodologies for acquiring the FT-IR spectrum of a solid sample such as 2-Iodo-5-(trifluoromethyl)benzoic acid.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.

Materials and Equipment:

-

2-Iodo-5-(trifluoromethyl)benzoic acid (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.[13][14]

-

Grinding: Place approximately 1-2 mg of the sample into a clean agate mortar and grind it to a fine, consistent powder.[14]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[14] The goal is to uniformly disperse the sample particles within the KBr matrix.[13]

-

Pellet Formation: Transfer a portion of the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

-

Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) to the die.[13] Hold the pressure for a few minutes to allow the KBr to fuse into a transparent or translucent disc.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A background spectrum of a pure KBr pellet should also be recorded for correction.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.[15][16] It is particularly useful for analyzing solid powders directly.

Materials and Equipment:

-

2-Iodo-5-(trifluoromethyl)benzoic acid (sample)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with no sample on the crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact for the evanescent wave to penetrate the sample.[17]

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The penetration depth of the evanescent wave is typically between 0.5 and 2 micrometers.[17]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and the expected spectral data, as well as a typical experimental workflow.

Caption: Correlation of functional groups in 2-Iodo-5-(trifluoromethyl)benzoic acid with their characteristic FT-IR absorption regions.

Caption: Step-by-step workflow for preparing a KBr pellet and acquiring an FT-IR spectrum of a solid sample.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. mt.com [mt.com]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for 2-Iodo-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Iodo-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, key chemical properties, and representative experimental protocols for its application in common cross-coupling reactions.

Commercial Availability and Properties

2-Iodo-5-(trifluoromethyl)benzoic acid is readily available from a range of commercial suppliers. The table below summarizes key quantitative data from various sources to facilitate comparison.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich (ChemScene) | 95% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | 171-172 |

| Sigma-Aldrich (Ambeed) | 97% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |

| Apollo Scientific | 97% | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |

| BLD Pharm | Not Specified | 702641-04-1 | C₈H₄F₃IO₂ | 316.02 | Not Specified |

| CymitQuimica | 95% | 702641-04-1 | C₈H₄F₃IO₂ | 316.0158 | Not Specified |

Role in Drug Discovery and Development

The unique substitution pattern of 2-Iodo-5-(trifluoromethyl)benzoic acid makes it a valuable starting material in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile construction of complex molecular architectures. Notably, trifluoromethylated aromatic compounds are key components in the design of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.

Experimental Protocols

The following are representative, detailed methodologies for key palladium-catalyzed cross-coupling reactions involving aryl iodides like 2-Iodo-5-(trifluoromethyl)benzoic acid. These protocols are based on established procedures and can be adapted for specific research needs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

General Reaction Scheme:

Materials:

-

2-Iodo-5-(trifluoromethyl)benzoic acid

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Add the palladium catalyst (0.02-0.05 equiv.) to the reaction mixture.

-

The mixture is then heated to 80-100 °C and stirred for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Materials:

-

2-Iodo-5-(trifluoromethyl)benzoic acid

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) salt (e.g., Copper(I) iodide [CuI])

-

Base (e.g., Triethylamine (NEt₃) or Diisopropylamine (DIPA))

-

Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a flame-dried Schlenk flask, add 2-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.04-0.10 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent, followed by the base and the terminal alkyne (1.2 equiv.).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-70 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired arylalkyne.

Visualization of a Relevant Biological Pathway

Compounds synthesized from 2-Iodo-5-(trifluoromethyl)benzoic acid are often investigated as inhibitors of signaling pathways implicated in disease. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is a key driver of angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

This diagram illustrates how the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, activates downstream signaling cascades, including the PLCγ/PKC and Ras/Raf/MEK/ERK pathways. These pathways ultimately promote cell proliferation, migration, and vascular permeability, which are hallmarks of angiogenesis. Small molecule inhibitors, potentially synthesized using 2-Iodo-5-(trifluoromethyl)benzoic acid, can block the kinase activity of VEGFR-2, thereby disrupting these downstream signals.

An In-depth Technical Guide to the Safe Handling of 2-Iodo-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-5-(trifluoromethyl)benzoic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of 2-Iodo-5-(trifluoromethyl)benzoic acid.

| Property | Value | Reference |

| CAS Number | 702641-04-1 | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [1][2] |

| Molecular Weight | 316.02 g/mol | [1] |

| Physical Form | Solid, powder | |

| Melting Point | 171-172°C | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions. |

Hazard Identification and Classification

2-Iodo-5-(trifluoromethyl)benzoic acid is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Quantitative Toxicity Data

Specific quantitative toxicity data, such as LD50 and LC50 values, for 2-Iodo-5-(trifluoromethyl)benzoic acid are not available in the reviewed literature[3]. However, to provide a general toxicological context, data for the parent compound, benzoic acid, is presented below. It is crucial to note that the addition of iodine and a trifluoromethyl group may significantly alter the toxicological profile.

Toxicity Data for Benzoic Acid (for reference only):

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 2,565 mg/kg bw | [4] |

| Dermal LD50 | Rat | > 2000 mg/kg bw | |

| Inhalation LC50 | Rat | > 12.2 mg/L/4-h |

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling substituted benzoic acids and the specific information available for 2-Iodo-5-(trifluoromethyl)benzoic acid.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat must be worn and fully fastened.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is required.

Engineering Controls

-

Ventilation: Always handle 2-Iodo-5-(trifluoromethyl)benzoic acid in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage Procedures

-

Handling:

-

Before use, ensure all necessary PPE is correctly worn.

-

Weigh the required amount of the solid in a fume hood. Avoid generating dust.

-

If preparing a solution, add the solid to the solvent slowly.

-

After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.

-

Clean all equipment and the work area after use.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and dark place, such as a refrigerator at 2-8°C.

-

Store away from incompatible materials, including strong oxidizing agents and strong acids.

-

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the appropriate emergency response team.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for safely handling 2-Iodo-5-(trifluoromethyl)benzoic acid.

Caption: General workflow for safely handling 2-Iodo-5-(trifluoromethyl)benzoic acid.

Caption: Emergency response workflow for spills or exposure.

References

2-Iodo-5-(trifluoromethyl)benzoic acid MSDS information

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzoic Acid

2-Iodo-5-(trifluoromethyl)benzoic acid is an important halogenated aromatic carboxylic acid. Its unique molecular structure, featuring both an iodine atom and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available Material Safety Data Sheet (MSDS) information, including its chemical and physical properties, safety and handling protocols, and toxicological data.

Chemical and Physical Properties

2-Iodo-5-(trifluoromethyl)benzoic acid is a solid at room temperature. The trifluoromethyl group, a strong electron-withdrawing group, and the iodine atom significantly influence the electronic properties and reactivity of the benzoic acid moiety.

Table 1: Physical and Chemical Properties of 2-Iodo-5-(trifluoromethyl)benzoic acid

| Property | Value |

| CAS Number | 702641-04-1 |

| Molecular Formula | C₈H₄F₃IO₂ |

| Molecular Weight | 316.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 171-172 °C |

| Boiling Point | 301.4 ± 42.0 °C (Predicted) |

| Density | 2.005 g/cm³ |

| pKa | 2.43 ± 0.10 (Predicted) |

| Storage Temperature | 2-8°C (Protect from light) |

Safety and Handling

Proper safety precautions are essential when handling 2-Iodo-5-(trifluoromethyl)benzoic acid. This compound is classified as harmful and an irritant.

Hazard Identification

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures

-

After inhalation: Supply fresh air. If required, provide artificial respiration. Keep patient warm. Seek immediate medical advice.

-

After skin contact: Immediately wash with water and soap and rinse thoroughly. Seek immediate medical advice.

-

After eye contact: Rinse opened eye for several minutes under running water. Then consult a doctor.

-

After swallowing: Seek immediate medical advice.

Firefighting Measures

-

Suitable extinguishing agents: Carbon dioxide, extinguishing powder or water spray. Fight larger fires with water spray or alcohol resistant foam.

-

Special hazards arising from the substance or mixture: During heating or in case of fire, poisonous gases are produced.

Handling and Storage

-

Handling: Ensure good ventilation at the workplace.

-

Storage: Store in a cool, dry place in tightly closed containers. Store away from oxidizing agents.

Toxicological Information

Applications in Research and Development

2-Iodo-5-(trifluoromethyl)benzoic acid serves as a key building block in organic synthesis, particularly for the introduction of the 2-iodo-5-(trifluoromethyl)phenyl moiety into larger molecules. This is of significant interest in drug discovery and the development of new agrochemicals. The presence of the iodine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Logical Relationship: Role as a Synthetic Intermediate

Caption: Synthetic utility of 2-Iodo-5-(trifluoromethyl)benzoic acid.

Conclusion

2-Iodo-5-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with significant potential in the development of new bioactive molecules. While detailed experimental protocols and biological pathway information are not extensively documented in publicly accessible literature, its structural features strongly suggest its utility in medicinal chemistry and materials science. Users must adhere to strict safety protocols when handling this compound due to its hazardous properties. Further research into the biological effects and synthetic applications of this molecule is warranted.

The Trifluoromethyl Advantage: A Technical Guide to the Applications of Trifluoromethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into benzoic acid scaffolds has unlocked a wealth of potential across diverse scientific disciplines. This technical guide delves into the core applications of trifluoromethylated benzoic acids, providing a comprehensive overview of their utility in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties conferred by the -CF3 group—namely its high electronegativity and lipophilicity—significantly influence the biological activity and physicochemical characteristics of the parent molecule, making these compounds invaluable building blocks in modern chemical synthesis.

Pharmaceutical Applications: Targeting Disease with Enhanced Efficacy

Trifluoromethylated benzoic acids are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The presence of the -CF3 group can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its ability to cross cell membranes.[1]

A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , which is synthesized from a trifluoromethylated precursor. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

Quantitative Data on Biological Activity

The following table summarizes the in vitro inhibitory activity of various compounds derived from or related to trifluoromethylated benzoic acids.

| Compound/Derivative | Target | Cell Line/Enzyme | IC50/EC50 (µM) |

| Celecoxib Analogue (1a) | Anti-inflammatory | Carrageenan-induced paw edema | - |

| Celecoxib Analogue (1d) | Anti-inflammatory | Carrageenan-induced paw edema | - |

| α-Trifluoromethyl Chalcone (2) | Anticancer | PC-3 (Prostate) | <0.2 |

| α-Trifluoromethyl Chalcone (5) | Anticancer | DU145 (Prostate) | <0.2 |

| α-Trifluoromethyl Chalcone (5) | Anticancer | DU145/TxR (Docetaxel-resistant) | 0.14 - 0.28 |

| α-Trifluoromethyl Chalcone (5) | Anticancer | PC-3/TxR (Docetaxel-resistant) | 0.14 - 0.28 |

| Trifluoromethyl Chalcone (110) | ABCG2 Inhibition | Pheophorbid A | 16.1 |

Signaling Pathway: COX-2 Inhibition by Celecoxib

The anti-inflammatory action of Celecoxib is achieved through the inhibition of the COX-2 signaling pathway, which is responsible for the production of pro-inflammatory prostaglandins.

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Agrochemical Applications: Protecting Crops with Precision

In the agrochemical sector, trifluoromethylated benzoic acids are crucial for developing modern pesticides. The fungicide Fluopyram , for instance, is synthesized using 2-(trifluoromethyl)benzoic acid.[2] Fluopyram is effective against a broad spectrum of fungal diseases in various crops. The trifluoromethyl group in Fluopyram contributes to its efficacy and systemic properties within the plant.

Quantitative Data on Fungicidal Activity

The following table presents the EC50 values of Fluopyram against several fungal pathogens.

| Fungal Pathogen | EC50 (µg/mL) |

| Botrytis cinerea | 5.389 |

| Alternaria solani | 0.244 |

| Fusarium virguliforme (mycelial growth) | 3.35 (mean) |

| Fusarium virguliforme (conidia germination) | 2.28 (mean) |

Experimental Workflow: Synthesis of Fluopyram

The synthesis of Fluopyram involves the amidation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 2-trifluoromethylbenzoyl chloride.

Caption: Simplified workflow for the synthesis of Fluopyram.

Materials Science: Engineering Advanced Polymers

The incorporation of trifluoromethylated benzoic acid moieties into polymer backbones can significantly alter their physical and chemical properties. The strong electron-withdrawing nature of the -CF3 group can enhance thermal stability and modify the polymer's refractive index and dielectric constant.

Physicochemical Properties of Trifluoromethylated Polymers

The presence of a trifluoromethyl group can have a notable impact on the glass transition temperature (Tg) and thermal stability of polymers.

| Polymer | Tg (°C) | Decomposition Temperature (°C) (10% weight loss) |

| Polystyrene | ~100 | ~350-400 |

| Poly(2-trifluoromethylstyrene) | 175 | - |

| Poly(4-trifluoromethylstyrene) | 101 | - |

| Copolymers of St and StCF3 | ~70 | 356-376 |

Experimental Protocols

Synthesis of Celecoxib

The synthesis of Celecoxib is a two-step process that begins with the Claisen condensation of 4-methylacetophenone and ethyl trifluoroacetate, followed by a cyclization reaction with 4-hydrazinobenzenesulfonamide hydrochloride.[1]

Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione

-

In a suitable reaction vessel, dissolve 4-methylacetophenone and ethyl trifluoroacetate in a solvent such as toluene.

-

Add a base, for example, sodium methoxide in methanol, to the mixture at room temperature.[3]

-

Heat the reaction mixture to reflux (approximately 55-60°C) and stir for several hours to ensure the completion of the condensation reaction.[3]

-

After cooling, neutralize the reaction mixture with an aqueous acid solution (e.g., 10% HCl).

-

Extract the organic layer, wash with brine, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate.

Step 2: Synthesis of Celecoxib

-

Dissolve the crude 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione in a suitable solvent, such as methanol.[3]

-

Add 4-hydrazinobenzenesulfonamide hydrochloride and a base like triethylamine to the solution.[3]

-

Heat the mixture to reflux (around 60-65°C) and maintain for several hours to facilitate the cyclization and formation of the pyrazole ring.[3]

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a mixture of ethyl acetate and water, and acidify with aqueous HCl.

-

Separate the organic layer, wash with brine, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to yield pure Celecoxib.[3]

Synthesis of Fluopyram

The synthesis of Fluopyram is typically achieved through the condensation of 2-(trifluoromethyl)benzoyl chloride with 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[4]

Step 1: Preparation of 2-(Trifluoromethyl)benzoyl Chloride

-

In a reaction flask, combine 2-(trifluoromethyl)benzoic acid with thionyl chloride.

-

Heat the mixture to reflux to facilitate the conversion of the carboxylic acid to the acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride.

Step 2: Amidation to form Fluopyram

-

Dissolve 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethaneamine hydrochloride in a solvent like dichloromethane.

-

Cool the solution in an ice bath and add a base, such as triethylamine.[4]

-

Slowly add a solution of 2-trifluoromethylbenzoyl chloride in dichloromethane to the reaction mixture.[4]

-

Stir the reaction at room temperature for several hours.

-

Upon completion, wash the reaction mixture with water and brine.

-